![molecular formula C14H14O3 B6307757 4-(2,5-Dimethoxyphenyl)phenol, 95% CAS No. 71715-47-4](/img/structure/B6307757.png)
4-(2,5-Dimethoxyphenyl)phenol, 95%
Overview
Description
4-(2,5-Dimethoxyphenyl)phenol, also known as 4-DMPP, is a monocyclic phenolic compound that has numerous applications in the scientific and research fields. It has been used in the synthesis of other compounds and as a marker for various biochemical and physiological processes. 4-DMPP has a wide range of potential applications in the lab, from synthesis and testing to analysis and research.
Scientific Research Applications
4-(2,5-Dimethoxyphenyl)phenol, 95% has a variety of applications in the scientific and research fields. It is used as a marker in various biochemical and physiological processes, such as the synthesis of other compounds, the analysis of metabolic pathways, and the study of cell signaling pathways. It is also used in the synthesis of other compounds, such as the synthesis of chalcones and flavonoids.
Mechanism of Action
4-(2,5-Dimethoxyphenyl)phenol, 95% acts as a competitive inhibitor of the enzyme CYP2D6, which is involved in the metabolism of drugs. It also acts as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
4-(2,5-Dimethoxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme CYP2D6, which is involved in the metabolism of drugs. It also has antioxidant properties, scavenging free radicals and preventing oxidative damage to cells. In addition, 4-(2,5-Dimethoxyphenyl)phenol, 95% has been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
4-(2,5-Dimethoxyphenyl)phenol, 95% is a useful compound for laboratory experiments due to its wide range of applications. Its ability to act as a marker for biochemical and physiological processes makes it a valuable tool for research. However, there are some limitations to using 4-(2,5-Dimethoxyphenyl)phenol, 95% in laboratory experiments. It is not very soluble in water, so it must be used in an organic solvent. In addition, it is a relatively expensive compound, so it may not be suitable for large-scale experiments.
Future Directions
There are a number of potential future directions for 4-(2,5-Dimethoxyphenyl)phenol, 95% research. One area of research is to investigate its potential as an anti-cancer agent. Another area is to study its potential as an anti-inflammatory agent. Additionally, its ability to act as a marker for biochemical and physiological processes could be further explored. Finally, its potential applications in the synthesis of other compounds could be investigated.
Synthesis Methods
4-(2,5-Dimethoxyphenyl)phenol, 95% is synthesized from 2,5-dimethoxybenzaldehyde and p-cresol by a two-step reaction. In the first step, the aldehyde is reacted with p-cresol in the presence of an acid catalyst to form the intermediate compound 4-hydroxy-2,5-dimethoxybenzaldehyde. In the second step, the intermediate is reacted with a base catalyst to form 4-(2,5-Dimethoxyphenyl)phenol, 95%.
properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-12-7-8-14(17-2)13(9-12)10-3-5-11(15)6-4-10/h3-9,15H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFXFWJDWYSGLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00501567 | |
Record name | 2',5'-Dimethoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00501567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dimethoxyphenyl)phenol | |
CAS RN |
71715-47-4 | |
Record name | 2′,5′-Dimethoxy[1,1′-biphenyl]-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71715-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2',5'-Dimethoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00501567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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